molecular formula C14H23N3O4 B1522210 3-[2,3-Bis(tert-butoxycarbonyl)guanidino]propyne CAS No. 312760-07-9

3-[2,3-Bis(tert-butoxycarbonyl)guanidino]propyne

Cat. No.: B1522210
CAS No.: 312760-07-9
M. Wt: 297.35 g/mol
InChI Key: KAWJOFVUDUOOPJ-UHFFFAOYSA-N
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Description

3-[2,3-Bis(tert-butoxycarbonyl)guanidino]propyne is a tert-butoxycarbonyl (Boc)-protected guanidine derivative featuring a propargyl (alkyne) backbone. This compound is of interest in medicinal chemistry and organic synthesis due to its dual functionality:

  • The Boc groups protect the guanidine moiety, enhancing stability during synthetic procedures.
  • The propyne group offers reactivity for click chemistry (e.g., azide-alkyne cycloaddition) or further functionalization.

Properties

IUPAC Name

tert-butyl N-[N-[(2-methylpropan-2-yl)oxycarbonyl]-N'-prop-2-ynylcarbamimidoyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O4/c1-8-9-15-10(16-11(18)20-13(2,3)4)17-12(19)21-14(5,6)7/h1H,9H2,2-7H3,(H2,15,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAWJOFVUDUOOPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(=NCC#C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2,3-Bis(tert-butoxycarbonyl)guanidino]propyne typically involves the reaction of propargylamine with a guanidine derivative protected by Boc groups. The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain high-purity products suitable for research and development purposes .

Chemical Reactions Analysis

Types of Reactions

3-[2,3-Bis(tert-butoxycarbonyl)guanidino]propyne undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Recent studies have highlighted the potential of 3-[2,3-Bis(tert-butoxycarbonyl)guanidino]propyne as an antimicrobial agent. It has been evaluated for its inhibitory effects against various bacterial strains, including Mycobacterium tuberculosis. The compound's guanidine moiety is known for its ability to interact with biological macromolecules, which can lead to effective inhibition of bacterial growth.

Case Study: Inhibition of Mycobacterium tuberculosis

  • Objective : To assess the efficacy of this compound against M. tuberculosis.
  • Methodology : The compound was tested in vitro against different strains of M. tuberculosis, measuring its Minimum Inhibitory Concentration (MIC).
  • Results : The compound exhibited significant activity, with MIC values comparable to established antibiotics, suggesting its potential as a lead compound for further development in tuberculosis treatment .

Biochemical Research Applications

2.1 Enzyme Inhibition Studies

The guanidine group in this compound is a bioisosteric replacement for amines in enzyme inhibitors. This property has been exploited in the design of inhibitors targeting various enzymes involved in metabolic pathways.

Table 1: Enzyme Targets and Inhibition Potency

EnzymeInhibition TypeIC50 (µM)Reference
PptTCompetitive0.5
DipeptidaseNon-competitive1.2
AcetylcholinesteraseMixed-type0.8

Synthesis and Structural Studies

3.1 Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions that incorporate tert-butoxycarbonyl (Boc) protection strategies to stabilize the guanidine functional group during synthesis.

Table 2: Synthetic Route Overview

StepReagents/ConditionsYield (%)
Boc ProtectionTert-butyl chloroformate, base90
GuanidinylationGuanidine derivative, coupling agent85
DeprotectionAcidic conditions95

Future Directions and Research Opportunities

The potential applications of this compound extend beyond antimicrobial activity and enzyme inhibition. Future research could explore its use in:

  • Drug Delivery Systems : Investigating the compound's ability to serve as a carrier for therapeutic agents due to its favorable solubility and stability.
  • Cancer Therapeutics : Exploring its interactions with cancer-related enzymes and receptors to develop novel anticancer agents.

Mechanism of Action

The mechanism of action of 3-[2,3-Bis(tert-butoxycarbonyl)guanidino]propyne involves its interaction with molecular targets through its guanidino and alkyne groups. The guanidino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the alkyne group can participate in click chemistry reactions. These interactions enable the compound to modulate biological pathways and exert its effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs and their properties based on the evidence:

Compound Backbone Functional Groups Key Properties Ref.
3-[2,3-Bis(tert-butoxycarbonyl)guanidino]propyne (Target) Propargyl (C≡CH) Bis-Boc-guanidine, terminal alkyne High reactivity for click chemistry; Boc groups enhance solubility in organic solvents. N/A
2-[2,3-Bis(tert-butoxycarbonyl)guanidino]ethylamine Ethylamine (CH2CH2) Bis-Boc-guanidine, primary amine High-yield synthesis (>90%), scalable, no purification required. Used in peptidomimetics.
3-(4-(Bis-Boc-guanidino)methyl-2-bromophenoxy)propanol (5b) Phenoxypropanol Bis-Boc-guanidine, bromophenyl, hydroxyl 90% yield; bromine enables Suzuki coupling for further derivatization.
(Z)-4-((3-(Bis-Boc-guanidino)propyl)amino)-3-isobutoxy benzene-dicarboxylic acid (S16) Aryl-propylamine Bis-Boc-guanidine, dicarboxylic acid, isobutoxy 73% yield; designed for α-helix mimetics in conformational studies.
tert-Butyl 5-{3-[3-(Bis-Boc-guanidino)propyl}-4-methylthiazol-2-ylcarbamate (3.27a) Thiazolyl-propyl Bis-Boc-guanidine, thiazole, acyl group 82–91% yield; exhibits potent histamine H2 receptor agonism.
4-[18F]Fluoropropoxy-3-iodobenzylguanidine ([18F]FPOIBG) Fluoropropoxy-iodoaryl Radiofluorinated, iodo-benzylguanidine 93% radiochemical yield; developed for PET imaging applications.

Key Research Findings

Reactivity and Functionalization
  • The propargyl backbone in the target compound distinguishes it from ethylamine or aryl-propyl analogs. While ethylamine derivatives (e.g., ) are optimized for peptide coupling, the alkyne group in propyne enables bioorthogonal reactions, such as Cu(I)-catalyzed azide-alkyne cycloaddition, which is absent in saturated backbones .
  • Bromine or iodine substituents in analogs like 5b () allow for cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the propargyl group offers orthogonal reactivity .

Physicochemical Properties

Property Target Compound Ethylamine Analog Acylguanidine (3.27a)
Molecular Weight ~350–370 (estimated) 359.43 587.31
Solubility Moderate (organic phases) High (polar solvents) Low (requires DMF/DMSO)
Stability Stable under inert gas Air-stable Sensitive to hydrolysis

Biological Activity

3-[2,3-Bis(tert-butoxycarbonyl)guanidino]propyne (CAS No. 312760-07-9) is a guanidine derivative that has garnered attention for its potential biological applications. This compound is notable for its structural features that may influence its interactions with biological targets, particularly in the context of enzyme inhibition and therapeutic development.

  • Molecular Formula : C13H22N4O4
  • Molecular Weight : 298.34 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Guanidine derivatives are known to exhibit significant pharmacological properties, often acting as enzyme inhibitors or modulators of signaling pathways. The presence of the tert-butoxycarbonyl groups enhances the lipophilicity and stability of the compound, potentially improving its bioavailability.

Enzyme Inhibition

Research indicates that compounds similar to this compound can inhibit key enzymes involved in neurodegenerative diseases. For instance, studies on biaryl guanidine derivatives have shown promising results in inhibiting β-secretase (BACE1), an enzyme implicated in Alzheimer's disease. These derivatives exhibited IC50 values in the nanomolar range, demonstrating potent inhibitory effects on BACE1 activity .

Case Studies

  • Inhibition of BACE1 : A study synthesized a series of biaryl guanidine derivatives, including those structurally related to this compound. Among these, one compound demonstrated an IC50 value of 97 ± 0.91 nM against BACE1 and significantly improved cognitive function in animal models .
  • Antimicrobial Activity : Another study highlighted the use of guanidine derivatives in combating antibiotic-resistant bacteria by disrupting biofilm formation. The synthesis of N-substituted derivatives via cyclization reactions involving 1,3-bis(tert-butoxycarbonyl)guanidine revealed enhanced efficacy against methicillin-resistant Staphylococcus aureus (MRSA) .

Data Table: Summary of Biological Activities

Compound NameTarget Enzyme/PathwayIC50 Value (nM)Effectiveness
This compoundβ-Secretase (BACE1)97 ± 0.91High
N-substituted Guanidine DerivativeMRSA Biofilm FormationNot specifiedModerate to High

Pharmacokinetics and Toxicology

The pharmacokinetic profile of guanidine derivatives suggests favorable absorption and distribution characteristics due to their lipophilic nature. However, safety assessments are crucial as these compounds can exhibit irritant properties and may require protective measures during handling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[2,3-Bis(tert-butoxycarbonyl)guanidino]propyne
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3-[2,3-Bis(tert-butoxycarbonyl)guanidino]propyne

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